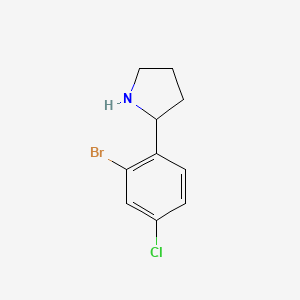

2-(2-Bromo-4-chlorophenyl)pyrrolidine

Description

2-(2-Bromo-4-chlorophenyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 4-position on the phenyl ring attached to the pyrrolidine nitrogen. This structural motif is significant in medicinal chemistry due to the electron-withdrawing effects of halogens, which influence pharmacokinetic properties such as lipophilicity, metabolic stability, and receptor binding . While direct data on this compound are sparse in the provided evidence, analogs like 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride (CAS 1220033-83-9) highlight its relevance in drug discovery, particularly in central nervous system (CNS) targeting molecules .

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

2-(2-bromo-4-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |

InChI Key |

LMURJLTUTXGEFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)pyrrolidine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom undergoes nucleophilic substitution under mild conditions due to its position and the electron-withdrawing effects of the chlorine substituent. Key reactions include:

Amination :

Reaction with primary/secondary amines in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) yields aryl amines. For example:

Typical yields range from 65% to 85% under reflux in toluene.

Hydrolysis :

Treatment with aqueous NaOH at 80–100°C replaces bromine with a hydroxyl group, forming 2-(4-chloro-2-hydroxyphenyl)pyrrolidine.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids:

| Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | DMF | 78 | |

| 4-Fluorophenyl | PdCl₂(dppf) | THF | 82 | |

| 2-Thienyl | Pd(OAc)₂ | Toluene | 68 |

Buchwald-Hartwig Amination

This reaction introduces amino groups via Pd-catalyzed coupling with amines:

Yields exceed 70% with sterically hindered amines.

Halogen Exchange

Bromine can be replaced by iodine via Finkelstein reaction using NaI in acetone (60–75% yield).

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd/C) removes bromine, yielding 2-(4-chlorophenyl)pyrrolidine as a key intermediate.

Stability and Handling Considerations

-

Storage : Stable at −20°C under inert atmosphere; sensitive to light and moisture.

-

Byproducts : Minor debromination (<5%) observed under prolonged heating.

This compound’s dual halogenation and rigid pyrrolidine core make it a critical intermediate in drug discovery, enabling rapid diversification via established coupling chemistries. Future research should explore its use in asymmetric catalysis and materials science.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds, including 2-(2-Bromo-4-chlorophenyl)pyrrolidine, exhibit significant anticancer properties. A study synthesized various derivatives and tested their efficacy against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results indicated that these compounds displayed selective cytotoxicity and comparable efficacy to established chemotherapeutics like 5-fluorouracil (5-FU) .

Key Findings :

- Compounds demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle.

- Inhibition of tubulin polymerization was noted, suggesting a mechanism similar to that of colchicine .

Neuropharmacological Research

Pyrrolidine derivatives are also explored for their neurotherapeutic potential. For instance, certain compounds have been identified as effective anticonvulsants and are being investigated for their roles in treating neurological disorders. The structure-activity relationship studies indicate that modifications on the pyrrolidine ring can enhance the pharmacological profile of these compounds .

Synthesis of Novel Drug Combinations

The incorporation of different amines into the pyrrolidine framework allows for the synthesis of novel drug combinations aimed at improving therapeutic outcomes in cancer treatment. This approach facilitates the design of multi-targeted therapies that can address complex diseases more effectively .

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from this compound were tested for their anticancer properties. The most potent derivatives showed IC50 values comparable to leading chemotherapeutics, indicating their potential as alternative treatment options.

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 7h | A549 | 15 | Tubulin inhibition |

| 7k | HCT-116 | 20 | Cell cycle arrest |

Case Study 2: Neurotherapeutic Applications

Research into neurotherapeutic applications has identified several pyrrolidine derivatives as promising candidates for treating epilepsy and other neurological conditions. Their mechanisms involve modulation of neurotransmitter systems and ion channels.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Bromo-4-chlorophenyl)pyrrolidine, emphasizing variations in substituents and their implications:

Structural and Physicochemical Differences

- Halogen Positioning : The 2-Bromo-4-chloro substitution in the target compound contrasts with analogs like 2-(4-Bromophenyl)pyrrolidine HCl (CAS 129540-24-5), where bromine at the 4-position reduces steric hindrance but may lower binding affinity in aromatic pocket-dependent targets .

- Ether Linkages: The 3-(phenoxy) variant (1220033-83-9) exhibits improved aqueous solubility due to the oxygen atom, though this may compromise blood-brain barrier penetration compared to direct phenyl-pyrrolidine bonds .

Biological Activity

2-(2-Bromo-4-chlorophenyl)pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring substituted with a 2-bromo-4-chlorophenyl group. This structure is significant because the presence of halogen atoms can enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains. In one study, pyrrolidine derivatives demonstrated potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and ethambutol .

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | < 31.25 | Poyraz et al. (2018) |

| Related Pyrrolidine Derivative | A. baumannii | < 31.25 | Poyraz et al. (2018) |

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been extensively studied. Compounds structurally related to this compound have exhibited cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer cells. For example, a related derivative demonstrated an IC50 value of approximately 3.82 µM against HeLa cells, indicating significant antiproliferative activity .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Related Pyrrolidine Derivative | A549 | 3.82 | Zhou et al. (2019) |

| Related Pyrrolidine Derivative | HeLa | 3.82 | Zhou et al. (2019) |

The mechanisms through which pyrrolidine derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many pyrrolidine compounds act as inhibitors of key enzymes involved in disease processes. For instance, some derivatives have been identified as inhibitors of aldose reductase, which plays a role in diabetic complications .

- Receptor Modulation : Certain pyrrolidine derivatives have been shown to modulate chemokine receptors, such as CXCR4, which is implicated in cancer metastasis and HIV infection .

Case Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial efficacy of various pyrrolidine derivatives, this compound was evaluated alongside other compounds against multidrug-resistant strains. The results indicated that it exhibited superior activity against A. baumannii, outperforming traditional antibiotics .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of pyrrolidine derivatives found that those containing halogen substitutions showed enhanced cytotoxicity against A549 cells. The study concluded that these modifications could be pivotal in developing effective anticancer agents .

Q & A

Q. What are the most reliable synthetic routes for 2-(2-Bromo-4-chlorophenyl)pyrrolidine in academic settings?

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, halogenated aryl precursors (e.g., 2-bromo-4-chlorobenzene derivatives) may react with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) to form the target molecule. Key steps include temperature control (0–25°C), purification via column chromatography (silica gel, hexane/ethyl acetate gradient), and characterization by NMR and mass spectrometry .

Q. How should researchers handle safety risks associated with this compound?

Adhere to strict safety protocols:

Q. What purification techniques are optimal for isolating this compound?

Column chromatography with silica gel and a hexane/ethyl acetate solvent system (gradient elution) is widely used. Recrystallization from ethanol or dichloromethane can improve purity (>97%), as validated by HPLC .

Advanced Research Questions

Q. How can data contradictions in spectroscopic characterization be resolved?

Discrepancies in NMR or crystallographic data (e.g., unexpected peaks or unit cell parameters) may arise from impurities or polymorphism. Mitigation strategies:

Q. What experimental design principles optimize reaction yield and selectivity?

Employ Design of Experiments (DoE) to evaluate variables:

Q. How does the stereochemistry of this compound influence its biological activity?

The pyrrolidine ring’s conformation affects binding to biological targets (e.g., enzymes or receptors). Use chiral HPLC or enzymatic resolution to separate enantiomers. SAR studies suggest that substituents on the aryl group modulate activity; for example, bulkier groups may enhance selectivity but reduce solubility .

Q. What strategies address low yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency .

- Flow chemistry : Enhances control over exothermic reactions and scalability .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Methodological Considerations

Q. How to validate computational models for this compound’s reactivity?

Compare DFT-calculated transition states (e.g., Gaussian or ORCA software) with experimental kinetic data. For example, assess activation energy for bromine substitution using Arrhenius plots derived from temperature-dependent reaction rates .

Q. What analytical techniques are critical for detecting trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.